molecular formula C20H20N2O B161137 MCB-613

MCB-613

Katalognummer: B161137
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: MMBSCBVEHMETSA-GDAWTGGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesized via a condensation reaction between 4-ethylcyclohexanone and 3-pyridinecarboxaldehyde, it achieves high purity (>99.9%) and stability in dimethyl sulfoxide (DMSO) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

MCB-613, auch bekannt als 4-Ethyl-2,6-bis-pyridin-3-ylmethylen-cyclohexanon, wird durch einen mehrstufigen Prozess synthetisiert. Die Synthese umfasst die Kondensation von 4-Ethylcyclohexanon mit Pyridin-3-ylmethylengruppen unter bestimmten Reaktionsbedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und bei -20 °C gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MCB-613 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate sowie substituierte Verbindungen mit modifizierten Pyridin-3-ylmethylengruppen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die transkriptionelle Aktivität von Steroidrezeptor-Coaktivatoren überstimuliert. Es erhöht die Interaktionen zwischen SRCs und anderen Coaktivatoren, was zu einer deutlichen Induktion von endoplasmatischem Retikulumstress und der Bildung von reaktiven Sauerstoffspezies führt. Dieser übermäßige Stress tötet selektiv Krebszellen ab, indem er aberranten Zellstress induziert . Die molekularen Ziele von this compound umfassen SRC-1, SRC-2 und SRC-3, die an verschiedenen zellulären Signalwegen beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Oncological Applications

1. Treatment of Diffuse Intrinsic Pontine Glioma (DIPG)

MCB-613 has been investigated for its efficacy against DIPG, a highly aggressive pediatric brain tumor. A study demonstrated that combining this compound with ionizing radiation significantly prolonged survival in patient-derived orthotopic xenograft (PDOX) models of DIPG. The compound exhibited strong anti-proliferative effects and was able to cross the blood-brain barrier, allowing it to target tumor cells effectively .

Study Aspect Findings
Efficacy as Single Agent Active in 1 out of 4 DIPG models
Combination with Radiation Synergistic effect leading to extended survival
Mechanism of Action Induces cell stress and apoptosis via SRC stimulation

2. Broad Spectrum Anti-Cancer Activity

Research indicates that this compound effectively kills various cancer cell lines, including breast, prostate, and lung cancers. It operates by increasing reactive oxygen species (ROS) levels within tumor cells, which triggers a unique form of cell death known as paraptosis—distinct from traditional apoptosis .

Cancer Type Effect of this compound
Breast CancerTumor growth stalled in treated mice
Prostate CancerSelective killing of cancer cells
Lung CancerEffective against EGFR-mutant resistant strains

Cardiovascular Applications

1. Myocardial Infarction Recovery

In cardiology, this compound has demonstrated significant potential in mitigating adverse remodeling following myocardial infarction (MI). Administered shortly after MI, it reduced infarct size and improved cardiac function by inhibiting inflammatory signaling pathways and promoting macrophage polarization towards a healing phenotype .

Parameter Impact of this compound
Infarct Size Reduction Significant decrease observed
Inflammation Control Inhibition of IL-1 signaling
Cardiac Function Preservation Maintained post-MI functionality

Mechanistic Insights

The mechanism by which this compound exerts its effects involves complex interactions with SRCs. By overstimulating these coactivators, this compound induces an excessive stress response in cancer cells, ultimately leading to their death while minimizing harm to normal tissues . This mechanism has been validated through various preclinical studies.

Case Studies

  • DIPG Clinical Trials Preparation
    • A follow-up study is planned to further investigate the efficacy of this compound combined with radiation therapy in DIPG models. The aim is to establish a solid foundation for initiating clinical trials targeting this devastating childhood cancer .
  • Cardiac Repair Post-MI
    • Clinical observations suggest that early administration of this compound post-MI can lead to improved outcomes in heart function and tissue remodeling, highlighting its potential as a therapeutic agent in cardiovascular disease management .

Wirkmechanismus

MCB-613 exerts its effects by super-stimulating the transcriptional activity of steroid receptor coactivators. It increases the interactions between SRCs and other coactivators, leading to marked induction of endoplasmic reticulum stress and the generation of reactive oxygen species. This excessive stress selectively kills cancer cells by inducing aberrant cellular stress . The molecular targets of this compound include SRC-1, SRC-2, and SRC-3, which are involved in various cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Mechanisms:

  • Oncology: KEAP1 Inhibition in NSCLC: In EGFR-mutant, EGFR inhibitor-resistant non-small cell lung cancer (NSCLC), MCB-613 covalently binds KEAP1, bridging two monomers and disrupting its E3 ubiquitin ligase function. This inhibits degradation of canonical substrates like NRF2, but paradoxically, NRF2 knockout enhances this compound sensitivity, suggesting reliance on alternative KEAP1 substrates . SRC Stimulation: this compound hyperactivates steroid receptor coactivators (SRC-1, SRC-2, SRC-3), driving transcription of stress-response genes. This induces lethal endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) in cancer cells (e.g., breast, prostate, lung, liver), while sparing normal cells . p53-R175H Degradation in Ovarian Cancer: this compound inhibits USP15, a deubiquitinase (DUB), leading to lysosomal degradation of mutant p53-R175H. This effect mirrors DUB inhibitors like NSC632839 and PR-619 .
  • Cardiology :
    this compound stimulates SRC-3 to promote tissue repair and reduce fibrosis post-myocardial infarction, preserving cardiac function in mice .

This compound’s polypharmacology necessitates comparison with structurally or functionally related compounds across different disease contexts.

Table 1: Comparison of this compound with DUB Inhibitors in Ovarian Cancer

Parameter This compound NSC632839 PR-619
Primary Target USP15 USP15 Pan-DUB
Effect on p53-R175H Degradation via lysosomal pathway Degradation via lysosomal pathway Degradation via lysosomal pathway
Effect on p53-WT No impact No impact No impact
Effect on MDM2 Increases ubiquitination and turnover Reduces MDM2 levels Reduces MDM2 levels
Transcriptional Overlap 89% similarity with NSC632839 (RNA-seq) 89% similarity with this compound (RNA-seq) Limited overlap
Clinical Stage Preclinical Preclinical Preclinical

Sources:

Table 2: KEAP1-Targeting Agents in NSCLC

Compound Mechanism Selectivity for Resistant NSCLC Key Finding(s)
This compound Covalent KEAP1 dimerization High (R² = 0.9962 vs. EGFR-TKI resistance) Synergy with EGFR inhibitors eradicates resistant clones
NRF2 Inhibitors Block NRF2 antioxidant pathway Moderate Resistance due to KEAP1/NRF2 mutations
Bardoxolone Methyl NRF2 activation Low Toxicity concerns in clinical trials

Sources:

Table 3: SRC-Targeting Agents in Cancer

Compound Mechanism Cancer Types Tested Toxicity Profile
This compound SRC hyperactivation Breast, prostate, lung, liver Low (preclinical)
SI-2 SRC-3 degradation Breast, ovarian Hematologic toxicity
Gossypol SRC-3 inhibition Prostate, breast Moderate toxicity

Sources:

Key Research Findings and Differentiation

Dual KEAP1/SRC Modulation : Unlike single-target agents, this compound exploits KEAP1 in NSCLC and SRCs in other cancers, offering broad applicability but requiring context-specific dosing .

Paradoxical NRF2 Role : While this compound stabilizes NRF2, its cytotoxicity in NSCLC is NRF2-independent, contrasting with bardoxolone methyl’s reliance on NRF2 activation .

Structural Promiscuity: this compound’s α,β-unsaturated ketone enables covalent interactions (e.g., KEAP1, USP15), distinguishing it from non-covalent DUB inhibitors .

Cardioprotection : Unique among SRC modulators, this compound reduces post-infarction fibrosis, a feature absent in other DUB inhibitors .

Biologische Aktivität

MCB-613, chemically known as 4-Ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone, is a small molecule that has garnered attention for its unique mechanism of action in cancer therapy. This article explores its biological activity, particularly its effects on steroid receptor coactivators (SRCs) and its implications in cancer treatment.

This compound functions primarily as a steroid receptor coactivator stimulator , leading to the overstimulation of SRCs, which are critical for the transcriptional regulation of various genes involved in cell growth and survival. The compound has been shown to significantly enhance the activity of SRC-1, SRC-2, and SRC-3, with a remarkable 160-fold increase in SRC activity observed after 24 hours of treatment . This stimulation is selective for SRCs and does not significantly affect other coactivators like GAL4-PGC-1α at lower concentrations .

Key Findings:

  • SRC Activation: this compound promotes the interaction between SRC-3 and other coactivators such as CBP and CARM1, forming multi-coactivator complexes that enhance transcriptional activity .
  • Cytotoxic Effects: The compound induces cytotoxicity in various human cancer cell lines (breast, prostate, lung) while sparing normal cells. This is achieved through the induction of endoplasmic reticulum (ER) stress and the accumulation of reactive oxygen species (ROS) .
  • Cell Death Mechanism: Unlike typical apoptosis or autophagy pathways, this compound triggers a form of programmed cell death known as paraptosis, characterized by cytoplasmic vacuolization without the typical markers of apoptosis .

In Vivo Studies

In animal models, this compound demonstrated significant antitumor activity. In a study involving mice with breast tumors, treatment with this compound halted tumor growth after seven weeks without causing toxicity to healthy tissues . The compound's ability to selectively target cancer cells while preserving normal cells makes it a promising candidate for further development.

Table 1: Summary of Preclinical Findings on this compound

Study TypeFindingsReference
In Vitro StudiesInduced up to 160-fold increase in SRC activity; cytotoxic to various cancer cell lines
In Vivo StudiesStopped tumor growth in mice without toxicity
MechanismTriggers ER stress and ROS accumulation; induces paraptosis

Research Findings

A study highlighted that this compound targets EGFR-mutant non-small cell lung cancer (NSCLC) cells resistant to standard therapies. It binds covalently to KEAP1, a protein involved in cellular stress responses, thereby altering the degradation pathway of NRF2, another critical protein in oxidative stress response . This mechanism suggests that this compound could be particularly effective in overcoming drug resistance in certain cancer types.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of MCB-613, and how do they vary across cancer types?

this compound exhibits context-dependent mechanisms:

  • In ovarian cancer , it selectively degrades p53-R175H mutant protein via USP15 inhibition and lysosomal pathways .
  • In EGFR-mutant NSCLC , it covalently bridges KEAP1 subunits, disrupting NRF2-independent degradation pathways .
  • As a steroid receptor coactivator (SRC) stimulant , it hyperactivates transcriptional programs, inducing ER stress and ROS in breast, prostate, and liver cancers . Methodological recommendation: Use tissue-specific CRISPR/Cas9 knockouts, proteomic profiling, and comparative dose-response assays to validate target specificity.

Q. How does this compound achieve selective cytotoxicity in cancer cells while sparing normal cells?

this compound exploits cancer-specific vulnerabilities:

  • It induces ER stress by overloading protein-folding capacity in rapidly proliferating cancer cells .
  • Normal cells (e.g., mouse hepatocytes, embryonic fibroblasts) tolerate this stress due to lower metabolic demands . Methodological recommendation: Conduct paired experiments comparing cancer vs. normal cell lines using ROS assays (e.g., CellROX staining) and transcriptomic analysis of unfolded protein response (UPR) pathways.

Q. What in vivo models are suitable for testing this compound's efficacy and toxicity?

  • Breast cancer xenografts (e.g., MCF-7): this compound (20 mg/kg, intraperitoneal) reduces tumor growth by >50% without toxicity .
  • Ischemic stroke models : Demonstrates neuroprotection via reduced apoptosis and immune cell infiltration . Methodological recommendation: Monitor weight loss, organ histopathology, and serum biomarkers (e.g., ALT/AST) to assess systemic toxicity.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported mechanisms (e.g., KEAP1 vs. USP15 targeting)?

  • Hypothesis : Target specificity may depend on cellular context (e.g., mutation status, stress signaling). For example, p53-R175H degradation in ovarian cancer requires USP15 , while KEAP1 binding dominates in EGFR-resistant NSCLC . Methodological recommendation:

  • Perform cross-tissue comparative studies with isogenic cell lines (e.g., introduce p53-R175H into NSCLC cells).
  • Use thermal proteome profiling (TPP) to map drug-target interactions across models .

Q. What experimental designs can address this compound's dual role as a SRC stimulant and KEAP1 inhibitor?

  • SRC activation : Measure coactivator recruitment via luciferase reporter assays (e.g., MMP2/13 promoters) .
  • KEAP1 inhibition : Quantify NRF2-independent substrate degradation using ubiquitination assays and structural modeling of this compound-KEAP1 covalent bridges . Methodological recommendation: Integrate multi-omics data (RNA-seq, proteomics) to disentangle overlapping pathways.

Q. How can researchers optimize this compound dosing to balance efficacy and ER stress-induced resistance?

  • Challenge : Prolonged ER stress may upregulate pro-survival autophagy or antioxidant pathways. Methodological recommendation:

  • Use pulsatile dosing regimens in xenograft models to mimic clinical schedules.
  • Combine this compound with autophagy inhibitors (e.g., chloroquine) and monitor adaptive responses via phospho-eIF2α and CHOP staining .

Q. What strategies validate this compound's specificity in complex biological systems?

  • Negative controls : Test structurally analogous but inactive compounds (e.g., this compound analogs with disrupted KEAP1-binding residues) .
  • Positive controls : Compare effects to known SRC inhibitors (e.g., SI-2) or KEAP1 activators . Methodological recommendation: Employ cryo-EM or X-ray crystallography to resolve this compound’s binding conformations with SRCs/KEAP1.

Q. Data Analysis & Reproducibility

Q. How should researchers document this compound treatment conditions to ensure reproducibility?

  • Critical parameters : Solvent (DMSO concentration), storage (−20°C for powder, −80°C for solutions), and solubility limits (<1 mg/mL in water) .
  • In vivo protocols : Specify injection routes (e.g., intraperitoneal vs. intravenous), tumor measurement intervals, and endpoint criteria . Methodological recommendation: Follow FAIR data principles—publish raw proteomic datasets and dosing logs in public repositories .

Q. What statistical approaches address variability in this compound's cytotoxicity across cell lines?

  • Heterogeneity factors : Mutation burden (e.g., TP53 vs. EGFR), basal ROS levels, and SRC-3 expression . Methodological recommendation: Apply hierarchical clustering of RNA-seq data from sensitive vs. resistant cell lines to identify predictive biomarkers.

Q. Ethical & Translational Considerations

Q. How can preclinical studies mitigate risks of off-target effects in future clinical trials?

  • Toxicity screens : Test this compound in human organoid models (e.g., liver, heart) to predict organ-specific liabilities .
  • Druggability assessment : Evaluate covalent KEAP1 binding for potential immunogenicity or long-term metabolic consequences .
    Methodological recommendation: Collaborate with translational platforms to align preclinical findings with Phase I trial design.

Eigenschaften

IUPAC Name

(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBSCBVEHMETSA-GDAWTGGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.